Benzene, 1-nitro-4-(1Z)-1-propen-1-yl, also known by its IUPAC name 1-nitro-4-[(Z)-prop-1-enyl]benzene, is an aromatic compound characterized by the presence of a nitro group and a propenyl substituent on a benzene ring. The molecular formula for this compound is , with a molecular weight of approximately .
This compound can be synthesized through the nitration of 4-propenylbenzene, employing a mixture of concentrated nitric and sulfuric acids. The reaction conditions are critical to ensure selective nitration at the appropriate position on the benzene ring .
Benzene, 1-nitro-4-(1Z)-1-propen-1-yl is classified as an aromatic nitro compound due to its structural characteristics, which include a benzene ring and a nitro functional group. It falls under the category of substituted benzenes, specifically nitro-substituted derivatives.
The synthesis of Benzene, 1-nitro-4-(1Z)-1-propen-1-yl involves several key steps:
The synthesis can be scaled up for industrial production using continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Benzene, 1-nitro-4-(1Z)-1-propen-1-yl features a benzene ring with two substituents:
The molecular structure can be represented using various notations:
InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2-
XEFDXKFPMZOEMV-IHWYPQMZSA-N
CC=CC1=CC=C(C=C1)[N+](=O)[O-]
These representations highlight the compound's structural features and connectivity .
Benzene, 1-nitro-4-(1Z)-1-propen-1-yl can undergo several types of chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for Benzene, 1-nitro-4-(1Z)-1-propen-1-yl involves its interaction with biological targets:
These interactions may lead to various biological effects, making it a subject of interest in medicinal chemistry .
Benzene, 1-nitro-4-(1Z)-1-propen-1-yl exhibits typical properties associated with aromatic compounds:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties highlight its potential reactivity and stability under various conditions .
Benzene, 1-nitro-4-(1Z)-1-propen-1-yl has significant applications in various fields:
This compound's unique structure allows it to play versatile roles in synthetic organic chemistry and potential therapeutic applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7